2,6-Bis(fluoromethyl)morpholine hcl

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of morpholines, including “2,6-Bis(fluoromethyl)morpholine HCl”, has seen significant progress. The synthesis is often performed in a stereoselective manner and using transition metal catalysis . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .

Molecular Structure Analysis

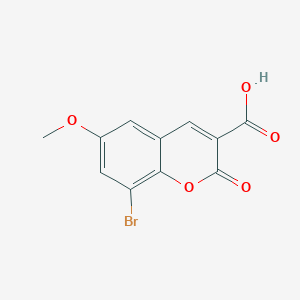

The molecular formula of “2,6-Bis(fluoromethyl)morpholine HCl” is C6H12ClF2NO . Its average mass is 187.615 Da and its mono-isotopic mass is 187.057541 Da .

Wissenschaftliche Forschungsanwendungen

1. Synthesis and Chemical Applications

Tertiary, morpholine-derived, fluoroalkyl amides, which include compounds like 2,6-Bis(fluoromethyl)morpholine HCl, have been used as efficient, readily accessible, bench-stable surrogates of fluoroalkyl aldehydes. This discovery has been applied to the one-pot synthesis of symmetrical and unsymmetrical meso-fluoroalkylated bis(heteroaryl)methanes. The methodology developed is significant for introducing a fluoromethylated carbon bridge in various chemical structures, such as a fluorine-decorated bispyrromethane skeleton and an α-alkylated BODIPY core (Czerwiński, Grzeszczyk, & Furman, 2022).

2. Organic Light-Emitting Devices (OLEDs)

In the field of OLEDs, compounds like 2,6-Bis(fluoromethyl)morpholine HCl have been used to improve emission efficiency. For instance, 4,4′-bis(9-carbazolyl)-2,2′-dimethyl-biphenyl, with a high triplet energy, was used as the carrier-transporting host for the emissive layer in an OLED, leading to significantly improved efficiency (Tokito, Iijima, Suzuri, Kita, Tsuzuki, & Sato, 2003).

3. Catalysis and Chemical Reactions

Dioxidomolybdenum(VI) complexes with tripodal tetradentate ligands, which may include morpholine derivatives such as 2,6-Bis(fluoromethyl)morpholine HCl, have been synthesized for catalytic oxygen atom transfer and oxidation reactions. These complexes have shown potential in catalyzing reactions like the transformation of benzoin to benzil and the oxidation of pyrogallol (Maurya, Uprety, & Avecilla, 2016).

4. Anion Binding and Sensing

Certain ligands, including those derived from 2,6-Bis(fluoromethyl)morpholine HCl, have been studied for their ability to bind anions in aqueous solutions. This property is crucial in developing sensors and materials for selective anion detection and separation (Savastano, Bazzicalupi, García-Gallarín, Giorgi, López de la Torre, Pichierri, Bianchi, & Melguizo, 2018).

5. Photocatalytic Activity

Morpholine derivatives, similar to 2,6-Bis(fluoromethyl)morpholine HCl, have been utilized in synthesizing nanoparticles like platinum disulfide (PtS2), which exhibit significant photocatalytic activity. These nanoparticles have been effective in the photocatalytic degradation of organic dyes like methylene blue (Ajibade, Oluwalana, & Andrew, 2020).

Eigenschaften

IUPAC Name |

2,6-bis(fluoromethyl)morpholine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2NO.ClH/c7-1-5-3-9-4-6(2-8)10-5;/h5-6,9H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTSKJATNJVMAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(CN1)CF)CF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Bis(fluoromethyl)morpholine hcl | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(2-methylpropyl)amino]propanoic acid](/img/structure/B2629940.png)

![3-(3,4-dimethoxyphenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2629942.png)

![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)

![1,7-dimethyl-3-(2-methylbenzyl)-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2629955.png)